3-(3-methoxyphenyl)-6-methyl-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a pyrazolyl group, and a carboxamide group
Preparation Methods
The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the formation of the carboxamide group through an amidation reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The carboxamide group can form stable complexes with metal ions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as:
- 3-(3-HYDROXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 3-(3-CHLOROPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, highlighting the uniqueness of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-N-(3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-14-12-17(20(27)22-8-4-10-26-11-5-9-23-26)18-19(25-29-21(18)24-14)15-6-3-7-16(13-15)28-2/h3,5-7,9,11-13H,4,8,10H2,1-2H3,(H,22,27) |
InChI Key |
FUXKAAPUCMUKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCCCN4C=CC=N4 |
Origin of Product |
United States |
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